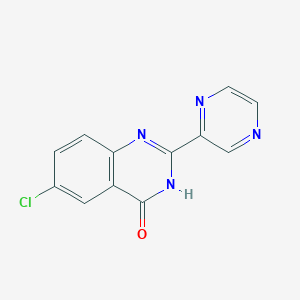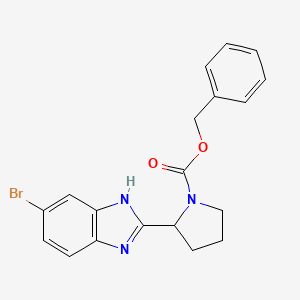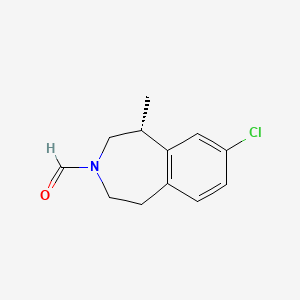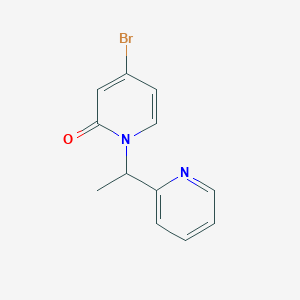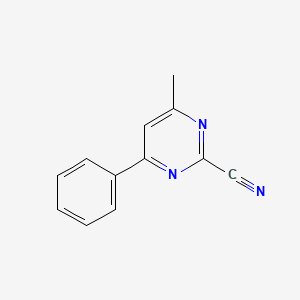![molecular formula C15H16N4O3 B13858873 4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nexinhib 20 is a small molecule inhibitor known for its ability to inhibit neutrophil exocytosis. It specifically targets the interaction between the small GTPase Rab27a and its effector JFC1, which are central regulators of neutrophil exocytosis . This compound has shown significant potential in reducing inflammatory responses by limiting neutrophil adhesion and β2 integrin activation .
準備方法
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Nexinhib 20 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the production process .
化学反応の分析
Types of Reactions
Nexinhib 20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group.
Substitution: The triazole ring and nitrophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of Nexinhib 20, while reduction can lead to the formation of amines or other reduced derivatives .
科学的研究の応用
Nexinhib 20 has a wide range of scientific research applications, including:
作用機序
Nexinhib 20 exerts its effects by antagonizing the interaction between Rab27a and JFC1, which are crucial for neutrophil exocytosis. By inhibiting this interaction, Nexinhib 20 prevents the release of neutrophil granules, thereby reducing inflammation. The compound also limits β2 integrin activation, which is essential for neutrophil adhesion and migration .
類似化合物との比較
Nexinhib 20 is part of a class of compounds known as neutrophil exocytosis inhibitors (Nexinhibs). Similar compounds include:
Nexinhib 1: Another inhibitor of neutrophil exocytosis with a different chemical structure but similar mechanism of action.
Nexinhib 2: Targets the same pathway but has variations in its molecular interactions and potency.
Nexinhib 20 is unique due to its specific inhibition of the Rab27a-JFC1 interaction and its dual functionality in reducing both neutrophil exocytosis and adhesion .
特性
分子式 |
C15H16N4O3 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
(E)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8+ |
InChIキー |
VKSOIYNNOFGGES-MDWZMJQESA-N |
異性体SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 |
正規SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


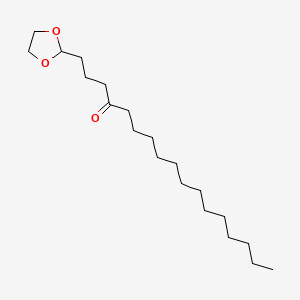

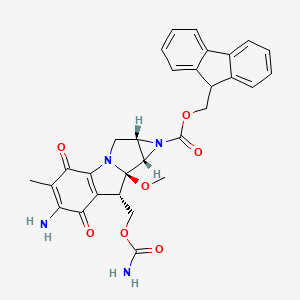
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)

![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
